2-Ethylhexyl-D17 alcohol

Overview

Description

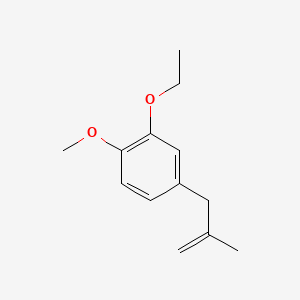

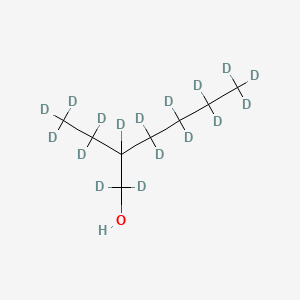

2-Ethylhexyl-D17 alcohol, also known as 2-Ethyl-1-hexanol-d17, is a variant of 2-Ethylhexanol where all the hydrogen atoms have been replaced with deuterium . It has a molecular formula of C8HD17O .

Synthesis Analysis

2-Ethylhexanol can be used as a raw material in the synthesis of nonionic surfactants. The process involves modifying 2-Ethylhexanol by propoxylation followed by polyethoxylation .Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl-D17 alcohol is C8HD17O . It has an average mass of 147.333 Da and a mono-isotopic mass of 147.242477 Da .Chemical Reactions Analysis

Alcohols, including 2-Ethylhexyl-D17 alcohol, can undergo a variety of reactions. For instance, they can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .Physical And Chemical Properties Analysis

2-Ethylhexyl-D17 alcohol is a colorless liquid . It has a density of 0.8±0.1 g/cm3, a boiling point of 179.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.7 mmHg at 25°C .Scientific Research Applications

Surfactant Research

2-Ethylhexyl-D17 alcohol: is used in the synthesis of innovative nonionic surfactants. These surfactants exhibit unique interfacial activities due to their amphiphilic structures, which are obtained through sequential propoxylation and ethoxylation of 2-Ethylhexanol . The research in this area focuses on the adsorption properties and wettability of these surfactants, which are crucial for various industrial applications, including detergents and emulsifiers .

Medical Applications

In the medical field, 2-Ethylhexyl-D17 alcohol serves as a stable isotope-labelled compound used for accurate and reliable data analysis . It’s particularly valuable in pharmacokinetics and metabolic studies where precise tracking of substances is required.

Environmental Science

The environmental applications of 2-Ethylhexyl-D17 alcohol include its use as a reference material in the study of phthalate acid esters (PAEs) in soils . These studies are essential for understanding the environmental impact and health risks associated with PAEs, which are widely used as plasticizers.

Industrial Applications

2-Ethylhexyl-D17 alcohol: is utilized in the development of low-foaming nonionic surfactants for industrial cleaning and disinfection . Its properties are compared with traditional surfactants to assess efficiency and environmental impact.

Cosmetic Formulations

In cosmetics, 2-Ethylhexyl-D17 alcohol derivatives are part of the broader group of alkyl esters assessed for safety in cosmetic formulations . They play a role in skin conditioning agents and other functions within cosmetic products.

Food Industry

For the food industry, 2-Ethylhexyl-D17 alcohol is involved in the evaluation of flavouring substances. The derivatives of 2-Ethylhexanol are assessed for their safety as flavouring agents and their potential intake by consumers .

Agricultural Products

In agriculture, 2-Ethylhexyl-D17 alcohol is referenced in studies assessing the occurrence of PAEs in protected agriculture soils, which has implications for human health exposure . This research is vital for ensuring the safety of agricultural products and the environment.

Scientific Research

Lastly, 2-Ethylhexyl-D17 alcohol is a critical component in scientific research as a stable isotope-labelled compound. It aids in various analyses and experiments where isotopic labelling is necessary to trace chemical reactions or pathways .

Safety and Hazards

Future Directions

As 2-Ethylhexyl-D17 alcohol is a variant of 2-Ethylhexanol, it may find similar applications in the future. 2-Ethylhexanol is used in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals such as emollients and plasticizers .

properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUKEYIRIRTPP-MMDJZGHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223047 | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhexyl-D17 alcohol | |

CAS RN |

202480-75-9 | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202480-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.